molecular formula C11H16F3IN2O B2603957 4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856085-64-7

4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2603957
CAS No.: 1856085-64-7
M. Wt: 376.162
InChI Key: OZTGNQKGGMKSKW-UHFFFAOYSA-N
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Description

4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features unique substituents, including an iodine atom, an isobutoxymethyl group, and a trifluoropropyl group, which may impart distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the iodine atom: This step may involve iodination using reagents such as iodine or N-iodosuccinimide (NIS).

    Attachment of the isobutoxymethyl group: This could be done via alkylation reactions using isobutyl bromide or chloride in the presence of a base.

    Incorporation of the trifluoropropyl group: This might involve nucleophilic substitution reactions using trifluoropropyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole derivative with a carbonyl group, while substitution could introduce various functional groups in place of the iodine atom.

Scientific Research Applications

4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-3-methyl-1H-pyrazole: Lacks the isobutoxymethyl and trifluoropropyl groups.

    3-(isobutoxymethyl)-1H-pyrazole: Lacks the iodine and trifluoropropyl groups.

    1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the iodine and isobutoxymethyl groups.

Uniqueness

The uniqueness of 4-iodo-3-(isobutoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole lies in its combination of substituents, which may impart distinct reactivity and properties compared to other pyrazole derivatives.

Properties

IUPAC Name

4-iodo-3-(2-methylpropoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3IN2O/c1-8(2)6-18-7-10-9(15)5-17(16-10)4-3-11(12,13)14/h5,8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTGNQKGGMKSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=NN(C=C1I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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